![molecular formula C9H7ClN2O2 B085497 methyl 5-chloro-1H-indazole-3-carboxylate CAS No. 1079-46-5](/img/structure/B85497.png)
methyl 5-chloro-1H-indazole-3-carboxylate
Overview
Description
Methyl 5-chloro-1H-indazole-3-carboxylate is a member of indazoles . It has a molecular weight of 210.62 . Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .
Scientific Research Applications
Anticancer Activity
Indazole derivatives have been found to possess significant anticancer activity . For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . One compound exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM .
Anti-Inflammatory Activity
Indazole-based compounds have been reported to exhibit anti-inflammatory properties . These compounds can potentially be used in the treatment of conditions characterized by inflammation.
Antifungal and Antibacterial Activity
Indazole derivatives have been found to possess antifungal and antibacterial activities . This makes them potential candidates for the development of new antimicrobial agents.
Anti-HIV Activity
Indazole-based compounds have also been found to exhibit anti-HIV activities . This suggests potential applications in the treatment of HIV/AIDS.
Antidepressant Activity
Indazole-containing compounds have been associated with antidepressant effects . This suggests potential applications in the treatment of mood disorders.
Antihypertensive Activity
Indazole derivatives have been found to possess antihypertensive properties . This suggests potential applications in the management of high blood pressure.
Anti-Diabetes Activity
Indazole derivatives have been associated with anti-diabetes effects . This suggests potential applications in the management of diabetes.
Anti-Osteoporosis Activity
Indazole derivatives have been found to possess anti-osteoporosis properties . This suggests potential applications in the treatment of osteoporosis.
Safety and Hazards
Safety data for methyl 5-chloro-1H-indazole-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Indazole derivatives have been known to exhibit a wide variety of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Some indazole derivatives have been reported to inhibit cell growth, indicating potential interactions with cellular growth pathways .
Biochemical Pathways
Indazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Some indazole derivatives have been reported to inhibit cell growth, suggesting potential cytotoxic effects .
properties
IUPAC Name |
methyl 5-chloro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHGAYNAKIWVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506973 | |
Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-1H-indazole-3-carboxylate | |
CAS RN |
1079-46-5 | |
Record name | 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.